N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a complex organic compound that features a benzodioxole moiety and an isoindoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole and isoindoloquinazoline derivatives. Key steps could involve:
Formation of the Benzodioxole Moiety: This might involve the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of Isoindoloquinazoline Core: This could be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.
Coupling Reactions: The final step might involve coupling the benzodioxole moiety with the isoindoloquinazoline core using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The isoindoloquinazoline core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its complex structure and possible biological activity.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Materials Science: As a building block for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide: can be compared with other benzodioxole and isoindoloquinazoline derivatives.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Isoindoloquinazoline Derivatives: Compounds like certain alkaloids with medicinal properties.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which might confer unique biological or chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C29H27N3O5 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanamide |
InChI |
InChI=1S/C29H27N3O5/c33-26(30-17-19-13-14-24-25(16-19)37-18-36-24)12-2-1-7-15-31-27-20-8-3-4-9-21(20)29(35)32(27)23-11-6-5-10-22(23)28(31)34/h3-6,8-11,13-14,16,27H,1-2,7,12,15,17-18H2,(H,30,33) |
InChI Key |
ZHMJHTUDMINJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.